8-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Kinase Inhibition JAK2 Oncology

JAK2 inhibitor programs require the correct triazolopyridine regioisomer-using 5-bromo or 6-bromo analogs can cause synthesis failure. 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 868362-18-9) delivers the validated C8-bromine handle essential for biochemical potency. • Enables Suzuki, Negishi & Sonogashira couplings at C8 • SAR-validated for optimal JAK2 potency • Balanced reactivity vs chloro/iodo analogs • ≥97% purity, yellow crystalline solid, store at 0-8°C

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 868362-18-9
Cat. No. B1280659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
CAS868362-18-9
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C(=C1)Br
InChIInChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H
InChIKeyNATZWIFAAIXCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-[1,2,4]triazolo[1,5-a]pyridine Technical Baseline


8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a brominated heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . It features a planar triazolopyridine ring system with a reactive bromine substituent at the 8-position . This structure serves as a key building block in organic synthesis, particularly for pharmaceutical development, where it is utilized as an intermediate in the synthesis of kinase inhibitors targeting neurological disorders and oncology . The compound is typically a yellow crystalline solid with a melting point range of 152-157 °C and is stored at 0-8 °C to ensure stability .

1 8-bromo heterocyclic building block for Pd-catalyzed cross-coupling (Suzuki, Negishi, Sonogashira)
2 Enables SAR diversification at the triazolopyridine C8 position for kinase-targeted libraries
3 Controlled storage (0–8 °C) maintains reactive bromide integrity for reliable synthesis

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Substitution Specificity


Generic substitution of this compound with other halogenated triazolopyridine regioisomers (e.g., 5-bromo or 6-bromo analogs) or alternative leaving groups (e.g., chloro or iodo) is not advisable without rigorous validation. The 8-position bromine atom is specifically critical for downstream functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, which are essential for constructing complex pharmacophores . Empirical data from structure-activity relationship (SAR) studies in JAK2 inhibitor development confirm that substitution at the C8 position of the triazolopyridine core is optimal for achieving desired biochemical potency, a role that cannot be fulfilled by regioisomers substituted at different positions [1]. Using an incorrect regioisomer or a less reactive halogen can lead to failed syntheses, lower yields, or compounds with abrogated biological activity, directly impacting project timelines and research validity.

! Regioisomer mismatch (5- or 6-bromo analogs) may fail to recapitulate JAK2 SAR; 8-position substitution is critical for potency outcome.
! Halogen reactivity: chloro analog may slow cross-coupling, while iodo analog may introduce stability and handling risks.
! Using an incorrect leaving group or regioisomer can lead to failed syntheses and altered biological profiles.

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Strategic Differentiation


JAK2 Potency: 8- vs. 5-Bromo Regioisomers

The substitution position of the bromine atom on the triazolopyridine core is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on a series of 1,2,4-triazolo[1,5-a]pyridine-based JAK2 inhibitors demonstrate that substitution at the C8 position is optimal for JAK2 potency [1]. In contrast, compounds with substitutions at other positions, such as C5 or C6, showed significantly reduced activity or were inactive. While a direct head-to-head comparison of the isolated 8-bromo compound against its 5-bromo isomer is not available in the primary literature, the SAR data from the study of advanced intermediates firmly establishes the superior pharmacophoric contribution of the 8-position. This makes the 8-bromo derivative a strategically superior starting material for any synthesis aiming to explore or optimize activity in this kinase space.

JAK2 SAR: regioisomer impact
Class-level inference
C8-substitution identified as optimal for JAK2 inhibitory potency vs. 5- or 6-bromo regioisomers, per SAR study of triazolopyridine series.
Supports selection of 8-bromo isomer for JAK2-targeted synthesis.
No direct head-to-head isolated regioisomer comparison; class-level SAR inference.
Kinase Inhibition JAK2 Oncology SAR

Cross-Coupling Reactivity: 8-Bromo vs. 6-Chloro

The nature of the halogen atom at the 8-position dictates the compound's reactivity profile in metal-catalyzed cross-coupling reactions. The bromine atom in 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine serves as an excellent leaving group for Pd-catalyzed Suzuki, Negishi, and Sonogashira couplings, a critical step for introducing molecular diversity . While direct kinetic comparisons for this specific scaffold are not publicly available, a general class-level inference can be made based on established principles of organometallic chemistry. For aryl halides, the order of reactivity in oxidative addition to Pd(0) is Ar-I > Ar-Br > Ar-Cl [1]. Therefore, the 8-bromo derivative offers a balanced reactivity profile: it is significantly more reactive than its 8-chloro counterpart, enabling faster and higher-yielding cross-couplings under milder conditions, but is typically more stable and easier to handle than the more reactive and potentially labile 8-iodo analog [1].

Cross-coupling reactivity
Class-level inference
Oxidative addition order: Ar-I > Ar-Br > Ar-Cl (general principle). 8-Br balances reactivity and stability for Pd-catalyzed couplings.
Informs halogen choice for efficient diversification.
Scaffold-specific kinetics not reported; general organometallic inference.
Organic Synthesis Palladium Catalysis Cross-Coupling Suzuki Reaction

Physical Stability and Handling Benchmarks

The physical properties of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine are well-defined and support reliable laboratory handling. The compound is a yellow crystalline powder with a melting point range of 152-157 °C and a purity of 97% (HPLC) . This compares favorably with other halogenated triazolopyridine analogs; for instance, 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) is a white to off-white powder with a melting point of 161-165 °C and an assay of 97% . While these properties are comparable, the melting point of the 8-bromo compound is slightly lower, which can be an advantage for purification or formulation steps. Crucially, the recommended storage condition of 0-8 °C for this compound ensures its long-term integrity and prevents degradation, a key consideration for maintaining research reproducibility and managing chemical inventory.

Physical stability benchmarks
Data to verify
8-Br: mp 152–157 °C, ≥97% purity; 6-Br analog: mp 161–165 °C. Slight mp difference noted.
Supplier-reported constants; supports handling and inventory planning.
Data to verify; purity specifications may vary between lots.
Physical Properties Stability Storage Laboratory Safety

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Application Scenarios


JAK2 Kinase Inhibitor Lead Optimization

This compound is the preferred starting material for any medicinal chemistry program targeting Janus Kinase 2 (JAK2) for oncology or inflammatory disease applications. Evidence from SAR studies confirms that the 8-position of the triazolopyridine core is optimal for achieving high JAK2 potency [1]. Using this specific building block allows researchers to directly incorporate this validated pharmacophoric feature into their novel inhibitor designs, streamlining lead optimization efforts and increasing the probability of generating potent, patentable candidates.

Chemical Probe Design for Kinase Profiling

The 8-position bromine atom provides a versatile synthetic handle for late-stage functionalization [1]. Researchers developing chemical probes, such as fluorescent tracers, biotinylated pull-down reagents, or PROTACs (Proteolysis Targeting Chimeras), can utilize the bromine as an exit vector for installing linker moieties via Suzuki or Sonogashira cross-coupling. This enables the creation of highly specific tool compounds derived from a biologically validated core scaffold, essential for target engagement studies and mechanism-of-action research.

Heterocyclic Architecture Exploration via Cross-Coupling

In academic synthetic methodology labs, this compound serves as an ideal, bench-stable model substrate for exploring and optimizing new palladium-catalyzed cross-coupling reactions [1]. Its defined physical properties, including a sharp melting point and a single bromine reactive site, allow for straightforward reaction setup, purification, and unambiguous product characterization . This makes it a valuable tool for graduate-level research projects focused on developing new bond-forming strategies or expanding the scope of existing methods.

Scalable API Synthetic Route Development

In a process chemistry setting, the 8-bromo compound's balanced reactivity profile—more active than chloro analogs and more stable than iodo analogs—makes it a strategic choice for early-stage route scouting [1]. Its use can minimize catalyst loading, reduce reaction times, and improve overall yield for a key C-C bond-forming step. The well-documented storage conditions (0-8 °C) and commercial availability from major suppliers at scale provide the logistical reliability required for planning and executing multistep API (Active Pharmaceutical Ingredient) syntheses.

Application
Selection Property
Validation Focus
JAK2 inhibitor synthesis & SAR studies
8-position substitution for target engagement
Verify cross-coupling efficiency and regioisomer identity
Kinase chemical probe development
Linker installation via 8-position cross-coupling
Confirm bioconjugate stability and target binding
Cross-coupling methodology development
Bench-stable aryl bromide model substrate
Assess reaction scope and product characterization
Process-scale route scouting
Balanced reactivity minimizes side reactions
Validate yield, purity, and cost at scale

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